molecular formula C17H19N3O5S B3542828 N-[4-(tert-butylsulfamoyl)phenyl]-3-nitrobenzamide

N-[4-(tert-butylsulfamoyl)phenyl]-3-nitrobenzamide

Cat. No.: B3542828
M. Wt: 377.4 g/mol
InChI Key: UZCBJGWORPNRDV-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-3-nitrobenzamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a sulfonamide group linked to a phenyl ring and a nitrobenzamide moiety, creating a versatile molecule with diverse uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-3-nitrobenzamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as alkyl halides, bases like sodium hydroxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: Formation of N-[4-(tert-butylsulfamoyl)phenyl]-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.

    Industry: Utilized in the synthesis of specialty polymers and resins, where its chemical stability and functional groups contribute to the desired properties of the final products.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitrobenzamide moiety may also interact with other molecular pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(tert-butylamino)phenyl)acetamide
  • N-[4-(tert-butylsulfamoyl)phenyl]acetamide
  • N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-3-nitrobenzamide is unique due to the presence of both the sulfonamide and nitrobenzamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-17(2,3)19-26(24,25)15-9-7-13(8-10-15)18-16(21)12-5-4-6-14(11-12)20(22)23/h4-11,19H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCBJGWORPNRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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